3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family This compound is characterized by the presence of an amino group and a dimethylphenyl group attached to a dihydropyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyrazinone ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazinone derivatives.
Scientific Research Applications
3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential cellular processes. This may involve the disruption of cell wall synthesis or inhibition of key enzymes required for bacterial survival. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenyl-1,2-dihydropyrazin-2-one: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-Amino-1-(3,5-dimethylphenyl)-1,2,4-triazole: Contains a triazole ring instead of a pyrazinone ring.
3-Amino-1-(3,5-dimethylphenyl)thiourea: Contains a thiourea group instead of a pyrazinone ring.
Uniqueness
3-Amino-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of both an amino group and a dimethylphenyl group on the dihydropyrazinone ring. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-amino-1-(3,5-dimethylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-5-9(2)7-10(6-8)15-4-3-14-11(13)12(15)16/h3-7H,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUSACRKFBZABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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